molecular formula C24H19F4N5O B1231740 [5-(4-Fluorophenyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinyl]-[2-(3-pyridinyl)-1-piperidinyl]methanone

[5-(4-Fluorophenyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinyl]-[2-(3-pyridinyl)-1-piperidinyl]methanone

Cat. No. B1231740
M. Wt: 469.4 g/mol
InChI Key: QMNWXSUUWIKMAI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[5-(4-fluorophenyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinyl]-[2-(3-pyridinyl)-1-piperidinyl]methanone is a member of pyrimidines.

Scientific Research Applications

Formulation Development

  • A study by Burton et al. (2012) involved the development of a precipitation-resistant solution formulation for early toxicology and clinical studies of a related compound, aiming to increase in vivo exposure of poorly water-soluble compounds. This formulation was found to achieve higher plasma concentrations and improved dose proportionality in various species, suggesting potential applications for similar compounds in clinical research (Burton et al., 2012).

Synthesis and Structural Analysis

  • Liu et al. (2016) conducted a study on the synthesis and crystal structure of a related compound, which showed distinct effective inhibition on the proliferation of some cancer cell lines. This suggests the potential of such compounds in cancer research (Liu et al., 2016).

Radiolabelling and Imaging

  • Blanckaert et al. (2007) reported the synthesis, radiolabelling, and in vivo evaluation of a similar compound as a potential SPECT tracer for the serotonin 5-HT2A receptor. The tracer showed good uptake in mouse brain, indicating its potential use in imaging studies related to neurological research (Blanckaert et al., 2007).

Antimicrobial and Antifungal Properties

  • Sanjeeva et al. (2022) synthesized novel 1,5-disubstituted pyrazole and isoxazole derivatives, which exhibited good antibacterial and antifungal activity. This indicates the potential of these compounds in developing new antimicrobial agents (Sanjeeva et al., 2022).

Antipsychotic and Analgesic Effects

  • Wise et al. (1986) found that certain derivatives of the compound had an antipsychotic-like profile without binding to dopamine receptors, suggesting a novel pharmacology for antipsychotic research (Wise et al., 1986).

Antitumor Activity

  • Naito et al. (2005) synthesized novel pyrimidinyl pyrazole derivatives with significant cytotoxicity in vitro and in vivo antitumor activity, highlighting the potential of these compounds in cancer therapy (Naito et al., 2005).

properties

Product Name

[5-(4-Fluorophenyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinyl]-[2-(3-pyridinyl)-1-piperidinyl]methanone

Molecular Formula

C24H19F4N5O

Molecular Weight

469.4 g/mol

IUPAC Name

[5-(4-fluorophenyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-2-yl]-(2-pyridin-3-ylpiperidin-1-yl)methanone

InChI

InChI=1S/C24H19F4N5O/c25-17-8-6-15(7-9-17)18-12-21(24(26,27)28)33-22(30-18)13-19(31-33)23(34)32-11-2-1-5-20(32)16-4-3-10-29-14-16/h3-4,6-10,12-14,20H,1-2,5,11H2

InChI Key

QMNWXSUUWIKMAI-UHFFFAOYSA-N

SMILES

C1CCN(C(C1)C2=CN=CC=C2)C(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=C(C=C5)F)C(F)(F)F

Canonical SMILES

C1CCN(C(C1)C2=CN=CC=C2)C(=O)C3=NN4C(=CC(=NC4=C3)C5=CC=C(C=C5)F)C(F)(F)F

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[5-(4-Fluorophenyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinyl]-[2-(3-pyridinyl)-1-piperidinyl]methanone
Reactant of Route 2
Reactant of Route 2
[5-(4-Fluorophenyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinyl]-[2-(3-pyridinyl)-1-piperidinyl]methanone
Reactant of Route 3
Reactant of Route 3
[5-(4-Fluorophenyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinyl]-[2-(3-pyridinyl)-1-piperidinyl]methanone
Reactant of Route 4
Reactant of Route 4
[5-(4-Fluorophenyl)-7-(trifluoromethyl)-2-pyrazolo[1,5-a]pyrimidinyl]-[2-(3-pyridinyl)-1-piperidinyl]methanone

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